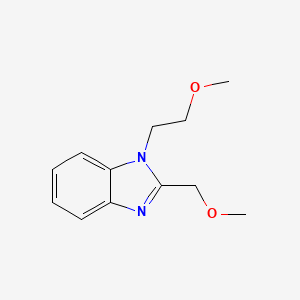![molecular formula C13H20N2O3S B4088903 N-butyl-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4088903.png)
N-butyl-4-[methyl(methylsulfonyl)amino]benzamide
描述
N-butyl-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as BML-275, is a selective inhibitor of AMP-activated protein kinase (AMPK). AMPK is an enzyme that plays a crucial role in regulating cellular energy homeostasis, and its activation has been linked to various health benefits, including improved glucose metabolism and reduced inflammation. BML-275 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and cardiovascular disorders.
作用机制
BML-275 exerts its effects by inhibiting the activity of N-butyl-4-[methyl(methylsulfonyl)amino]benzamide, a key regulator of cellular energy homeostasis. N-butyl-4-[methyl(methylsulfonyl)amino]benzamide is activated in response to cellular stress, such as nutrient deprivation or exercise, and promotes energy conservation by inhibiting energy-consuming processes and stimulating energy-producing pathways. BML-275 blocks the phosphorylation of N-butyl-4-[methyl(methylsulfonyl)amino]benzamide and prevents its activation, leading to a decrease in glucose uptake and fatty acid oxidation and an increase in protein synthesis and cell proliferation.
Biochemical and Physiological Effects:
BML-275 has been shown to have a wide range of biochemical and physiological effects, including inhibition of cancer cell growth, improvement of glucose metabolism, and cardioprotective effects. In cancer cells, BML-275 induces cell cycle arrest and apoptosis by inhibiting the activity of N-butyl-4-[methyl(methylsulfonyl)amino]benzamide and downstream signaling pathways. In animal models of diabetes, BML-275 improves glucose uptake and insulin sensitivity by inhibiting hepatic gluconeogenesis and promoting glucose uptake in skeletal muscle. In animal models of heart failure, BML-275 reduces cardiac hypertrophy and improves cardiac function by inhibiting the activity of N-butyl-4-[methyl(methylsulfonyl)amino]benzamide and downstream signaling pathways.
实验室实验的优点和局限性
BML-275 has several advantages as a research tool, including its selectivity for N-butyl-4-[methyl(methylsulfonyl)amino]benzamide and its ability to inhibit its activity in a dose-dependent manner. However, it also has some limitations, including its relatively low potency compared to other N-butyl-4-[methyl(methylsulfonyl)amino]benzamide inhibitors and its potential off-target effects on other kinases.
未来方向
There are several potential future directions for research on BML-275 and its therapeutic applications. One area of interest is the development of more potent and selective N-butyl-4-[methyl(methylsulfonyl)amino]benzamide inhibitors that can be used in clinical settings. Another area of research is the identification of new targets and signaling pathways that are regulated by N-butyl-4-[methyl(methylsulfonyl)amino]benzamide and may be involved in its therapeutic effects. Additionally, the use of BML-275 in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
科学研究应用
BML-275 has been widely used in scientific research to investigate the role of N-butyl-4-[methyl(methylsulfonyl)amino]benzamide in various physiological and pathological processes. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. BML-275 has also been found to improve glucose uptake and insulin sensitivity in animal models of diabetes, suggesting its potential as a therapeutic agent for diabetes. Additionally, BML-275 has been shown to have cardioprotective effects by reducing cardiac hypertrophy and improving cardiac function in animal models of heart failure.
属性
IUPAC Name |
N-butyl-4-[methyl(methylsulfonyl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3S/c1-4-5-10-14-13(16)11-6-8-12(9-7-11)15(2)19(3,17)18/h6-9H,4-5,10H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJTYTHQICVUFJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-4-[methyl(methylsulfonyl)amino]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 4-methyl-3-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4088823.png)


![N-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}-1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinamine](/img/structure/B4088837.png)
![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4088845.png)

![4,6-dimethyl-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}pyrimidine](/img/structure/B4088877.png)
![N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B4088882.png)
![7-(3-bromophenyl)-5-(2-chlorophenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4088891.png)
![2-[(4-methylphenyl)thio]-N-(3-pyridinylmethyl)propanamide](/img/structure/B4088893.png)
![N-(4-{[(3-chloro-4-methylphenyl)amino]sulfonyl}phenyl)-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B4088901.png)

![N-{4-[(sec-butylamino)sulfonyl]phenyl}-4-phenoxybutanamide](/img/structure/B4088918.png)
![1-[(4-methoxyphenyl)sulfonyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)prolinamide](/img/structure/B4088926.png)